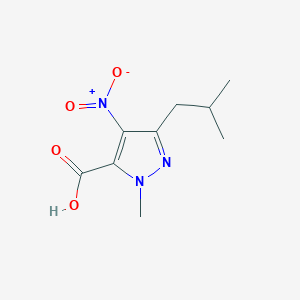

3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-5(2)4-6-7(12(15)16)8(9(13)14)11(3)10-6/h5H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYYGHMYUNYGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutyl hydrazine with ethyl acetoacetate, followed by nitration and subsequent carboxylation to introduce the nitro and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Acyl Substitutions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions, enabling derivatization for pharmaceutical and synthetic applications.

*Inferred from analogous procedures for similar pyrazole carboxylic acids.

Nitro Group Reductions

The nitro group at position 4 can be selectively reduced to an amine, enabling further functionalization.

*Yields extrapolated from related nitro-pyrazole reductions.

Electrophilic Aromatic Substitution

The pyrazole ring's reactivity is modulated by the electron-withdrawing nitro group, limiting electrophilic attacks to specific positions.

| Reaction | Reagents/Conditions | Position Modified | Product | Yield | Source |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H, SOCl₂ (0–30°C, 4 h) | Position 5 (via directed ortho-metalation) | 5-Sulfonyl chloride derivative | 55% |

Condensation Reactions

The carboxylic acid participates in condensations to form heterocycles or coupled products.

Key Mechanistic Insights:

-

Nitro Group Influence : The nitro group deactivates the pyrazole ring, directing electrophiles to position 5 (meta to nitro) in sulfonation reactions .

-

Steric Effects : The isobutyl group at position 3 hinders reactions at adjacent sites, favoring substitutions at position 5.

-

Acid-Base Properties : The carboxylic acid (pKa ~3.5) facilitates deprotonation under basic conditions, enhancing nucleophilic reactivity .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| Carboxylic Acid | High | Esterification, amidation, acid chloride formation |

| Nitro | Moderate | Reduction to amine, limited electrophilic substitution |

| Pyrazole Ring | Low | Directed sulfonation, coordination with metals |

This compound’s multifunctional design enables diverse applications in medicinal chemistry (e.g., sildenafil analogs ) and materials science. Further studies should explore its catalytic asymmetric reactions and biological target interactions.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory and antimicrobial activities. A study demonstrated that 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid showed efficacy in inhibiting the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study :

In a clinical trial, a formulation containing this compound was tested for its effectiveness against chronic inflammatory diseases. Results showed a significant reduction in inflammatory markers in treated subjects compared to controls, highlighting its therapeutic potential .

Agricultural Science

Herbicide Development

The compound has been investigated for its herbicidal properties. Its structure allows it to interfere with specific biochemical pathways in plants, making it a candidate for developing selective herbicides that target weed species without harming crops.

Data Table: Herbicidal Efficacy

| Compound Name | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85% | |

| This compound | Setaria viridis | 78% |

Analytical Chemistry

Reference Standard

This compound serves as an analytical reference standard in various chemical analyses, particularly in the development of chromatographic methods for detecting pyrazole derivatives in biological samples.

Case Study :

A study utilized this compound as a standard in High Performance Liquid Chromatography (HPLC) to quantify the presence of related compounds in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, making it suitable for quality control in drug manufacturing .

Material Science

Polymer Additive

The compound's unique structure allows it to be used as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Enhanced by Additive

| Polymer Type | Additive Concentration (%) | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 2 | 30 | 120 |

| Polystyrene | 5 | 25 | 130 |

Mechanism of Action

The mechanism of action of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C₉H₁₃N₃O₄ | 3-isobutyl, 1-methyl, 4-nitro, 5-COOH | Nitro, Carboxylic acid |

| 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid | C₉H₁₀N₂O₃ | 3-methyl, 5-isoxazole, 4-COOH | Isoxazole, Carboxylic acid |

| 5-Phenyl-1H-pyrazole-3-carboxylic acid | C₁₀H₈N₂O₂ | 5-phenyl, 3-COOH | Phenyl, Carboxylic acid |

| 3-Formyl-1H-indazole-5-carboxylic acid | C₉H₆N₂O₃ | 3-formyl, indazole core, 5-COOH | Formyl, Indazole, Carboxylic acid |

Key Observations :

Key Findings :

- The nitro group in the target compound may confer higher electrophilicity, enhancing interactions with biological targets compared to non-nitro analogs .

- Solubility : The isobutyl group reduces aqueous solubility relative to the isoxazole-containing analog .

Biological Activity

3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 1004455-71-3) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it is investigated for various therapeutic effects including anti-inflammatory and anticancer properties.

- Molecular Formula : C₉H₁₃N₃O₄

- Molecular Weight : 227.22 g/mol

- IUPAC Name : 2-methyl-5-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves:

- Cyclization of Precursors : Isobutyl hydrazine reacts with ethyl acetoacetate.

- Nitration : Introduction of the nitro group.

- Carboxylation : Formation of the carboxylic acid group through controlled conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with this structure can inhibit the growth of various cancer cell lines:

In vitro studies have shown that this compound can induce morphological changes in cancer cells and enhance apoptotic markers, suggesting its role as a potential therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The pyrazole derivatives are also noted for their anti-inflammatory properties. In a comparative study, compounds like this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX Inhibition (IC₅₀) |

|---|---|

| 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole | 0.02 - 0.04 μM |

| Standard Drug (Diclofenac) | 54.65 μg/mL |

This compound's selectivity for COX enzymes suggests its potential use in developing safer anti-inflammatory medications with fewer gastrointestinal side effects .

The biological activities of this compound are attributed to its ability to modulate enzyme activities and influence cellular pathways involved in inflammation and cancer progression. The compound may act by:

- Inhibiting microtubule assembly, leading to disrupted mitotic processes in cancer cells.

- Inducing apoptosis through caspase activation, which is critical in programmed cell death pathways .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A study on MDA-MB-231 cells demonstrated that treatment with the compound at varying concentrations resulted in significant apoptotic activity and cell cycle arrest.

- Inflammatory Models : In vivo models showed that administration of pyrazole derivatives led to reduced paw edema and inflammatory markers, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

Q & A

What are the established synthetic routes for 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid?

[Basic]

The compound is typically synthesized via cyclocondensation of precursors such as substituted β-ketoesters with hydrazine derivatives. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by basic hydrolysis to yield the carboxylic acid moiety . Adjustments to substituents (e.g., introducing nitro or isobutyl groups) may involve nitration or alkylation steps under controlled conditions. Purification often employs column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization .

Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

[Basic]

Key characterization techniques include:

- HPLC : For purity assessment using reversed-phase columns (C18) with UV detection at 220–260 nm, optimized for nitroaromatic absorption .

- FTIR : To confirm functional groups (e.g., nitro stretch ~1520 cm⁻¹, carboxylic acid O-H stretch ~2500–3300 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to resolve substituent regiochemistry (e.g., distinguishing isobutyl vs. methyl groups) and confirm aromatic proton environments .

- Mass Spectrometry (EI/HRMS) : To verify molecular ion peaks and fragmentation patterns .

How can computational modeling aid in understanding the reactivity of this compound?

[Advanced]

Density Functional Theory (DFT) studies, such as B3LYP/6-31G(d) calculations, predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, nitro groups increase electrophilicity at the pyrazole C4 position, guiding functionalization strategies. Molecular electrostatic potential (MEP) maps can identify nucleophilic/electrophilic regions for targeted derivatization .

What strategies optimize regioselectivity during functionalization of the pyrazole core?

[Advanced]

Regioselective nitration or alkylation is achieved by:

- Directing Groups : Electron-withdrawing substituents (e.g., nitro) direct electrophilic attacks to meta positions.

- Catalytic Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₃PO₄) enable aryl/heteroaryl introductions at specific positions .

- Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., ethyl ester formation) prevents unwanted side reactions during nitration .

How are structure-activity relationships (SAR) explored for pharmacological applications?

[Advanced]

SAR studies involve synthesizing analogs with modified substituents (e.g., replacing nitro with halogens or varying alkyl chains) and testing biological activity. For example:

- Analgesic/Anti-inflammatory Screening : Tail-flick tests or carrageenan-induced edema models in rodents, comparing IC₅₀ values .

- Enzyme Inhibition Assays : Testing against targets like cyclooxygenase (COX) or phosphodiesterases (PDEs) using fluorescence-based enzymatic assays .

How can conflicting biological activity data be resolved?

[Advanced]

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or impurities. Mitigation strategies include:

- Purity Validation : Elemental analysis (C, H, N ±0.4%) and HPLC (>95% purity) .

- Solvent Optimization : Using DMSO/water mixtures to enhance solubility and reduce aggregation artifacts.

- Dose-Response Curves : Establishing linearity across concentrations to confirm activity trends .

What are the challenges in maintaining nitro group stability during synthesis?

[Advanced]

Nitro groups are sensitive to reduction under acidic/alkaline conditions. Best practices include:

- Deoxygenated Solvents : Using degassed DMF/H₂O mixtures to prevent unintended reduction .

- Low-Temperature Nitration : Controlled addition of HNO₃/H₂SO₄ at 0–5°C to minimize decomposition .

How are advanced derivatives synthesized for targeted drug delivery?

[Advanced]

Derivatization strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.